methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate
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Overview
Description
Methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate is a complex organic compound that features a benzodioxole moiety, a hydroxypropyl group, and a benzoate ester
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various proteins and enzymes, influencing their activity .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their activity and function .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been reported to induce apoptosis and cause cell cycle arrests in certain cell lines .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate typically involves multiple steps:
Esterification: The initial step involves the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate.
Carbamoylation: The hydroxypropylated intermediate is then reacted with a carbamoylating agent to introduce the carbamoyl group.
Formamidation: Finally, the formamido group is introduced through a formamidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The ester and carbamoyl groups can be reduced to their corresponding alcohols and amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a cyclooxygenase inhibitor and cytotoxic agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and cancer cell cytotoxicity.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-[[2-[[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c1-20(26,13-5-8-15-16(9-13)29-11-28-15)10-21-17(23)18(24)22-14-6-3-12(4-7-14)19(25)27-2/h3-9,26H,10-11H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGBKHKTRDXCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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